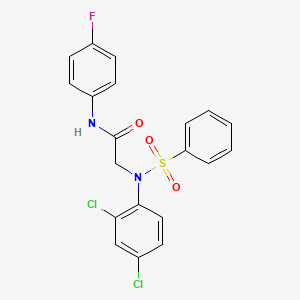![molecular formula C11H6F3N3OS B6134424 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that has a unique structure, making it a promising candidate for drug development and other scientific applications.
Mécanisme D'action
The mechanism of action of 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This mechanism of action may be responsible for the potential anti-cancer and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique structure, which allows for the development of new drugs and materials. Additionally, this compound has low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using this compound is its complex synthesis method, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new drugs for cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science. Finally, the development of new and more efficient synthesis methods for this compound may also be a future direction for research.
Méthodes De Synthèse
The synthesis of 9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. The starting materials for the synthesis are 2-aminopyridine, 2-chloro-5-nitrothiophene, and trifluoroacetic acid. The reaction involves the use of various reagents and catalysts, including palladium on carbon, sodium borohydride, and acetic acid. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several potential applications in scientific research. One of the primary areas of interest is drug development. The unique structure of this compound makes it a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases. Additionally, this compound has potential applications in the development of new materials, such as organic semiconductors and optoelectronic devices.
Propriétés
IUPAC Name |
13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3OS/c1-4-2-5(11(12,13)14)17-10-6(4)7-8(19-10)9(18)16-3-15-7/h2-3H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWEIZXSJQWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
![3-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B6134370.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)

![2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)

![N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6134404.png)
![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)

amine hydrochloride](/img/structure/B6134440.png)